molecular formula C13H14N2O2S B263004 3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide

3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B263004
M. Wt: 262.33 g/mol
InChI Key: YFQBKKDVRRPSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide, also known as MRS2365, is a potent and selective agonist of the P2Y1 receptor. It is a chemical compound that has been extensively studied in the field of pharmacology due to its potential therapeutic applications.

Mechanism of Action

3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide exerts its effects by binding to and activating the P2Y1 receptor. This receptor is a G protein-coupled receptor that is found on the surface of platelets and other cells. When activated, the P2Y1 receptor triggers a signaling cascade that leads to platelet activation and aggregation. 3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to be a highly potent and selective agonist of the P2Y1 receptor, making it a valuable tool for investigating the role of this receptor in various physiological processes.
Biochemical and Physiological Effects:
3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce platelet aggregation, which is important for blood clotting. 3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases. Additionally, 3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to have cardiovascular effects, and may be useful in the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its high potency and selectivity for the P2Y1 receptor. This makes it a valuable tool for investigating the role of this receptor in various physiological processes. However, one limitation of using 3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide is that it is a synthetic compound, and may not accurately reflect the effects of endogenous ligands that activate the P2Y1 receptor.

Future Directions

There are several future directions for research on 3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is the role of the P2Y1 receptor in cancer. It has been shown that the P2Y1 receptor is overexpressed in certain types of cancer, and may be involved in tumor growth and metastasis. Another area of interest is the development of new drugs that target the P2Y1 receptor. 3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide may serve as a starting point for the development of new drugs that are more effective and have fewer side effects than current treatments. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide, and how it may be used in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide involves a series of chemical reactions. The starting material is 2-chloro-5-methylpyridine, which is reacted with 3-methylbenzenesulfonyl chloride to produce 3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide. The final product is then purified by recrystallization. This synthesis method has been optimized to produce high yields of pure 3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide.

Scientific Research Applications

3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied in the field of pharmacology due to its potential therapeutic applications. It has been shown to be a potent and selective agonist of the P2Y1 receptor, which is involved in platelet aggregation and thrombosis. 3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been used in numerous studies to investigate the role of the P2Y1 receptor in various physiological processes, including blood clotting, inflammation, and cardiovascular disease.

properties

Product Name

3-methyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

3-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c1-10-4-3-5-12(8-10)18(16,17)15-13-7-6-11(2)9-14-13/h3-9H,1-2H3,(H,14,15)

InChI Key

YFQBKKDVRRPSIC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC=C(C=C2)C

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC=C(C=C2)C

Origin of Product

United States

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